molecular formula C9H7FN2OS B2367366 N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide CAS No. 897618-17-6

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2367366
CAS No.: 897618-17-6
M. Wt: 210.23
InChI Key: ICVJZVBRTQMUOC-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: Due to its anticancer properties, it is investigated for potential therapeutic applications in cancer treatment.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)acetamide: Similar structure but lacks the fluorine atom.

    N-(4-bromobenzo[d]thiazol-2-yl)acetamide: Contains a bromine atom instead of fluorine.

    N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: Contains a chlorine atom instead of fluorine.

Uniqueness

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s electronic properties, making it a valuable scaffold for drug design .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c1-5(13)11-9-12-8-6(10)3-2-4-7(8)14-9/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVJZVBRTQMUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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